molecular formula C24H18Cl2N2O3S B6050697 N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B6050697
Molekulargewicht: 485.4 g/mol
InChI-Schlüssel: BOWQKCAJZRMCAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as DCPA-Na, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of glycine receptor antagonists and has been studied for its ability to modulate the activity of these receptors in the central nervous system.

Wissenschaftliche Forschungsanwendungen

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders. It has been shown to modulate the activity of glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system. By blocking these receptors, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide can increase the activity of inhibitory neurons, leading to a reduction in neuronal excitability and a decrease in seizure activity. Additionally, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anxiolytic and analgesic effects, making it a promising candidate for the treatment of anxiety and pain disorders.

Wirkmechanismus

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, specifically targeting the alpha-1 and alpha-3 subunits. By binding to these receptors, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide blocks the binding of glycine, which is an important co-agonist of the receptor. This results in a reduction in the activity of inhibitory neurons, leading to an increase in neuronal excitability and a decrease in seizure activity. Additionally, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and glutamatergic systems, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects, including a reduction in seizure activity, anxiolytic and analgesic effects, and modulation of neurotransmitter systems. In animal studies, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the frequency and severity of seizures in models of epilepsy, as well as to reduce anxiety-like behavior and pain sensitivity. Additionally, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate the activity of the GABAergic and glutamatergic systems, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine receptors, as well as its ability to cross the blood-brain barrier. Additionally, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, there are some limitations to the use of N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Zukünftige Richtungen

There are several potential future directions for research on N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, including further studies on its mechanism of action and its potential therapeutic applications in other neurological disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, as well as its safety and toxicity profile in humans. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis and analysis of N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, which may facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is a promising compound with potential therapeutic applications in various neurological disorders. Its ability to modulate the activity of glycine receptors and other neurotransmitter systems makes it a promising candidate for the treatment of epilepsy, anxiety, and pain disorders. However, further research is needed to fully understand its mechanism of action and its safety and toxicity profile in humans. With continued research and development, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide may become an important tool in the treatment of neurological disorders.

Synthesemethoden

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is synthesized through a series of chemical reactions involving the condensation of 2,3-dichlorophenylacetic acid with 2-naphthylamine followed by the addition of phenylsulfonyl chloride. The resulting product is then treated with sodium hydroxide to form the sodium salt of N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. The purity and identity of the compound are confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3S/c25-21-11-6-12-22(24(21)26)28(32(30,31)20-9-2-1-3-10-20)16-23(29)27-19-14-13-17-7-4-5-8-18(17)15-19/h1-15H,16H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWQKCAJZRMCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.